PHA-690509
Overview
Description
PHA690509 is a small molecule compound known for its inhibitory effects on cyclin-dependent kinase 2 (CDK2). The compound has a molecular formula of C17H21N3O2S and a molecular weight of 331.43 g/mol .
Mechanism of Action
Target of Action
PHA-690509 is a cyclin-dependent kinase inhibitor (CDKi) . Cyclin-dependent kinases (CDKs) are crucial for regulating cellular processes and normal brain development .
Mode of Action
This compound inhibits CDK2, a subtype of CDK . By inhibiting CDK2, this compound can disrupt the normal cell cycle, thereby affecting the replication of viruses within the cell . It also inhibits caspase-3 activity , which is a protein that causes brain cell death when infected by a virus .
Biochemical Pathways
This compound affects the pathways involving CDK2 and caspase-3. CDK2 is usually involved in the regulation of cellular processes and normal brain development . The zika virus can negatively affect this process . Caspase-3, on the other hand, is a protein that causes brain cell death when infected by a virus .
Pharmacokinetics
As a small molecule drug , it is expected to have good bioavailability and distribution. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
This compound has been identified as reducing neuronal cell death caused by Zika virus infection . It is effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells .
Biochemical Analysis
Biochemical Properties
PHA-690509 interacts with CDK2, a crucial enzyme for regulating cellular processes . It acts as a CDK2 inhibitor, disrupting the normal function of CDK2 and thereby affecting the biochemical reactions within the cell . This interaction with CDK2 is the primary biochemical property of this compound .
Cellular Effects
This compound has been identified as an anti-Zika Virus (ZikV) compound that inhibits ZikV replication . It also reduces the ability of ZikV to kill brain cells . These effects of this compound on cellular processes highlight its potential as a therapeutic agent against ZikV infections .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of CDK2 . By inhibiting CDK2, this compound disrupts the normal cell cycle, potentially leading to the death of cancer cells . In the context of ZikV infections, this compound inhibits the replication of the virus, thereby reducing its ability to infect and kill brain cells .
Metabolic Pathways
This compound, as a CDK2 inhibitor, is involved in the regulation of the cell cycle
Preparation Methods
The synthesis of PHA690509 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under specific conditions.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group is introduced through a coupling reaction.
Final Assembly: The final compound is assembled by combining the thiazole ring and the acetamidophenyl group under controlled conditions
Chemical Reactions Analysis
PHA690509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PHA690509 has several scientific research applications, including:
Cancer Research: As a cyclin-dependent kinase 2 inhibitor, PHA690509 has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis
Virology: The compound has shown promise in inhibiting the replication of the Zika virus, making it a potential candidate for antiviral therapies
Comparison with Similar Compounds
PHA690509 is unique in its dual role as a cyclin-dependent kinase 2 inhibitor and an antiviral agent. Similar compounds include:
PHA533533: Another cyclin-dependent kinase inhibitor with similar applications in cancer research.
PHA767491: A compound with broader kinase inhibition, used in various research studies.
PHA793887: Known for its potent inhibitory effects on multiple cyclin-dependent kinases
These compounds share similar mechanisms of action but differ in their specificity and range of targets, making PHA690509 a unique and valuable tool in scientific research.
Properties
CAS No. |
492445-28-0 |
---|---|
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |
InChI Key |
NFSKEXQRNDSSAN-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |
SMILES |
CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |
Canonical SMILES |
CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-690509; PHA 690509; PHA690509 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PHA-690509?
A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.
Q2: How can I predict the pharmacological features of this compound using computational methods?
A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.
Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?
A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.
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